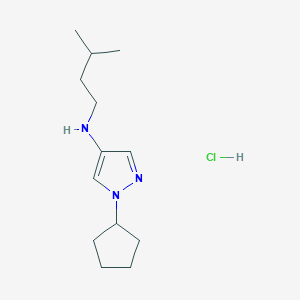![molecular formula C14H16ClN5O B12226945 5-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12226945.png)
5-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a heterocyclic compound that contains both pyrimidine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves the reaction of 2-chloropyrimidine with a piperidine derivative. One common method involves the use of a solvent such as dioxane and a base like sodium hydroxide or ethoxide to facilitate the reaction . The reaction conditions often require heating to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
5-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It serves as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative used in similar synthetic applications.
2,4-Dichloro-5-methylpyrimidine: Another chlorinated pyrimidine with different substitution patterns.
Pyrimidine-derived indole ribonucleosides: Compounds with a pyrimidine core and additional functional groups, exhibiting diverse biological activities.
Uniqueness
5-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to its combination of pyrimidine and piperidine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16ClN5O |
|---|---|
Molecular Weight |
305.76 g/mol |
IUPAC Name |
5-chloro-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H16ClN5O/c15-12-8-18-13(19-9-12)20-6-2-11(3-7-20)10-21-14-16-4-1-5-17-14/h1,4-5,8-9,11H,2-3,6-7,10H2 |
InChI Key |
KVAYNSDVTBISGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12226880.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B12226881.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine](/img/structure/B12226885.png)

![3-Tert-butyl-6-{[1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12226891.png)
![3-({[(3-Methylphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione](/img/structure/B12226892.png)
![[2-(5-bromopyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B12226899.png)
![5-Bromo-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B12226908.png)
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12226927.png)
![3-Bromo-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B12226930.png)
![2-(1H-indol-3-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12226931.png)
![2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12226933.png)
![4-Ethyl-5-fluoro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12226942.png)
![ethyl 3,5-dimethyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2H-pyrrole-4-carboxylate](/img/structure/B12226947.png)
